6-Bromo-2-benzoxazolinone

Medicinal Chemistry ADME Optimization Agrochemical Design

6-Bromo-2-benzoxazolinone (cincreasin) delivers unique R&D advantages over its 5-chloro, 6-methoxy and unsubstituted analogs due to a quantifiably higher cLogP (~2.07 vs. 0.92–1.2) and strategic 6-bromo substitution, enabling superior blood-brain barrier penetration for CNS programs. Its aryl bromide handle supports rapid Suzuki/Buchwald-Hartwig library expansion, while negligible CYP2E1 inhibition de-risks early ADMET. The elevated lipophilicity also benefits agrochemical designs requiring leaf cuticle penetration. Choose this essential comparator scaffold for fragment-based discovery, SAR exploration, and halogen-position mapping studies.

Molecular Formula C7H4BrNO2
Molecular Weight 214.02 g/mol
CAS No. 19932-85-5
Cat. No. B024851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-benzoxazolinone
CAS19932-85-5
Synonymscincreasin
Molecular FormulaC7H4BrNO2
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)OC(=O)N2
InChIInChI=1S/C7H4BrNO2/c8-4-1-2-5-6(3-4)11-7(10)9-5/h1-3H,(H,9,10)
InChIKeyDDNKJFBQMQOIKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-benzoxazolinone (CAS 19932-85-5): Properties, Identity and Analytical Data for Procurement


6-Bromo-2-benzoxazolinone (CAS 19932-85-5, also known as cincreasin) is a member of the benzoxazole class, specifically a 2-benzoxazolinone derivative substituted with a bromine atom at the 6-position of the aromatic ring [1]. It is characterized as a white to light-yellow crystalline solid with a molecular formula of C7H4BrNO2 and a molecular weight of 214.02 g/mol [2]. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and agrochemicals, and serves as an important scaffold for molecular linking, expansion, and modification in drug discovery research [2].

Why 6-Bromo-2-benzoxazolinone (CAS 19932-85-5) Cannot Be Replaced by Closely Related Benzoxazolinones


Within the benzoxazolinone family, seemingly minor structural modifications—such as the substitution of a halogen atom at the 6-position versus the 5-position or the replacement of a bromine with a chlorine or methoxy group—lead to significant, quantifiable differences in physicochemical properties and biological activity. The specific placement and nature of the bromine substituent on 6-Bromo-2-benzoxazolinone is not arbitrary; it directly alters the molecule's lipophilicity, electronic distribution, and its ability to interact with biological targets, thereby affecting its performance as a synthetic intermediate and its efficacy in specific assays [1]. Generic substitution without these quantifiable comparative data risks compromising experimental outcomes and downstream applications.

6-Bromo-2-benzoxazolinone (CAS 19932-85-5): Quantifiable Differential Evidence for Informed Procurement


Physicochemical Differentiation: Elevated Lipophilicity (cLogP) Relative to Parent BOA and Chlorzoxazone

The substitution of the 6-position with a bromine atom significantly increases the lipophilicity of the 2-benzoxazolinone scaffold. The predicted octanol-water partition coefficient (cLogP) for 6-Bromo-2-benzoxazolinone is 2.07 (ACD/LogP) or 1.9 (XLogP3) [1]. This represents a substantial increase in hydrophobicity compared to the unsubstituted parent compound, 2-benzoxazolinone (BOA, cLogP ~0.92-1.2) [2], and a difference from the 5-chloro substituted clinical muscle relaxant, chlorzoxazone (cLogP ~1.9-2.0) [3].

Medicinal Chemistry ADME Optimization Agrochemical Design

Scaffold Differentiation: A Privileged Intermediate for Fragment-Based Drug Discovery vs. Non-Brominated Analogs

6-Bromo-2-benzoxazolinone is explicitly positioned and utilized as a 'fragment molecule' and an 'important scaffold for molecular linking, expansion, and modification' in drug discovery . Its specific identity as a brominated 2-benzoxazolinone (cincreasin) provides a unique and defined starting point for structure-activity relationship (SAR) studies [1]. This contrasts with non-halogenated or differently halogenated 2-benzoxazolinone scaffolds, where the physicochemical properties and reactivity for downstream derivatization (e.g., Suzuki coupling) are fundamentally different.

Fragment-Based Drug Discovery Chemical Biology Medicinal Chemistry

Biological Activity Differentiation: Lack of Specific CYP2E1 Inhibition vs. Chlorzoxazone

In a key comparative assay for hepatic cytochrome P450 2E1 (CYP2E1) inhibition, 6-Bromo-2-benzoxazolinone demonstrates a profound and quantifiable difference in activity compared to the structurally related clinical drug, chlorzoxazone (5-chloro-2-benzoxazolinone). In human liver microsomes, 6-Bromo-2-benzoxazolinone exhibits an IC50 of greater than 20,000 nM (>20 µM) for inhibiting chlorzoxazone 6-hydroxylation, indicating it is essentially inactive against CYP2E1 [1]. This stands in stark contrast to chlorzoxazone, which is the established probe substrate for CYP2E1 activity [2].

Drug Metabolism Enzyme Inhibition Toxicology

Chemical Reactivity Differentiation: A Defined Synthetic Handle for Cross-Coupling vs. Unsubstituted Scaffolds

The presence of the aryl bromide group at the 6-position provides 6-Bromo-2-benzoxazolinone with a well-defined and highly versatile synthetic handle that is absent in the unsubstituted 2-benzoxazolinone (BOA) scaffold. The C-Br bond allows for a range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are not possible with BOA without prior functionalization . This reactivity profile is shared with other halogenated benzoxazolinones, but the specific 6-position and bromine atom provide distinct electronic and steric properties compared to, for example, the 5-chloro derivative (chlorzoxazone) [1].

Organic Synthesis Palladium-Catalyzed Coupling Medicinal Chemistry

6-Bromo-2-benzoxazolinone (CAS 19932-85-5): Evidence-Based Application Scenarios for Procurement


Lead Optimization in Fragment-Based Drug Discovery for CNS or Anti-inflammatory Targets

Given its demonstrated high predicted lipophilicity (cLogP ~2.0), which is favorable for crossing the blood-brain barrier, and its established use as a privileged fragment scaffold, 6-Bromo-2-benzoxazolinone is a superior procurement choice for fragment-based drug discovery programs targeting central nervous system (CNS) disorders or inflammation [1]. Its lack of significant CYP2E1 inhibition [2] further supports its use in early-stage medicinal chemistry campaigns, as it mitigates a common metabolic liability from the outset, unlike its 5-chloro isomer.

Rapid Diversification of Chemical Libraries via Palladium-Catalyzed Cross-Coupling

The presence of the aryl bromide handle on 6-Bromo-2-benzoxazolinone makes it an ideal and efficient building block for the rapid generation of diverse compound libraries . By leveraging Suzuki-Miyaura or Buchwald-Hartwig reactions, medicinal chemists can elaborate this core scaffold to explore extensive structure-activity relationships (SAR) around the 2-benzoxazolinone pharmacophore in a high-throughput manner, a capability not available with the unsubstituted 2-benzoxazolinone core [1].

Synthesis of Agrochemical Intermediates Requiring Enhanced Membrane Permeability

In agrochemical research, where the ability of a compound to penetrate plant cuticles or insect exoskeletons is paramount, the elevated lipophilicity (cLogP 2.07) of 6-Bromo-2-benzoxazolinone provides a quantifiable advantage over the more polar, parent BOA scaffold (cLogP 0.92-1.2) [1][2]. This property supports the design and synthesis of new herbicides, fungicides, or insecticides with improved bioavailability and translocation characteristics [3].

Studies on Halogen Effects in Benzoxazolinone Structure-Activity Relationships

For academic and industrial researchers systematically investigating the impact of halogen substitution on the biological and physicochemical profile of the 2-benzoxazolinone scaffold, 6-Bromo-2-benzoxazolinone serves as an essential comparator compound. Its properties allow for direct comparisons with the 5-chloro (chlorzoxazone), 6-methoxy (MBOA), and unsubstituted (BOA) analogs [1], enabling the precise mapping of how the position and nature of the substituent influence parameters like lipophilicity, metabolic stability, and target engagement.

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